

Application Note: Solid-Phase Extraction of 12-Hydroxyibogamine from Human Plasma

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Compound of Interest

Compound Name: 12-Hydroxyibogamine

Cat. No.: B1252449

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A Robust and Validated SPE Protocol for Bioanalytical Quantitation

Introduction

12-Hydroxyibogamine, also known as noribogaine, is the principal and biologically active metabolite of ibogaine, an indole alkaloid investigated for its potential in treating substance use disorders.[1][2] Following administration, ibogaine is rapidly metabolized via O-demethylation, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form **12-hydroxyibogamine**. [3] This metabolite exhibits a distinct pharmacological profile and a significantly longer elimination half-life (24-50 hours in humans) compared to the parent compound, suggesting it plays a crucial role in the prolonged therapeutic effects observed after ibogaine administration.[3][4]

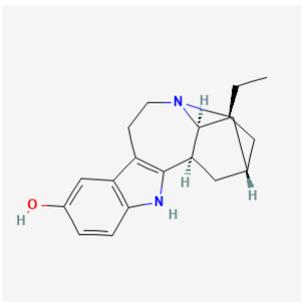
Accurate quantification of **12-hydroxyibogamine** in biological matrices such as plasma is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, clinical trial monitoring, and forensic toxicology. However, the complex nature of plasma presents significant analytical challenges, including protein binding and the presence of endogenous interferences. Solid-Phase Extraction (SPE) offers a highly effective technique for sample clean-up and analyte enrichment, providing cleaner extracts and improved assay sensitivity compared to simpler methods like protein precipitation.

This application note presents a detailed, step-by-step protocol for the extraction of **12-hydroxyibogamine** from human plasma using a mixed-mode polymeric solid-phase extraction sorbent. The methodology is designed to deliver high, reproducible recovery and minimize matrix effects, making it suitable for downstream analysis by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) or other sensitive analytical techniques. All validation parameters are discussed in accordance with established regulatory guidelines.[5]

Analyte Properties & SPE Strategy

The successful development of an SPE method hinges on understanding the physicochemical properties of the target analyte. **12-Hydroxyibogamine** is an alkaloid with a complex pentacyclic structure, possessing both hydrophobic and polar functional groups that dictate its behavior during extraction.

Property	Value / Structure	Source
Chemical Structure		[6]
IUPAC Name	(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0 ^{2,10} .0 ^{4,9} .0 ^{13,18}]nonadeca-2(10),4(9),5,7-tetraen-7-ol	[6]
Molecular Formula	C ₁₉ H ₂₄ N ₂ O	[1]
Molar Mass	296.41 g/mol	[1]
XLogP3	3.6	[6]
Estimated pKa	~8.9 (based on parent ibogaine)	[7]

Rationale for SPE Sorbent Selection:

12-Hydroxyibogamine's structure features a large, hydrophobic indole core (contributing to its high LogP) and two basic nitrogen atoms, making it a cationic molecule at physiological pH.

The estimated pKa of the parent compound, ibogaine, is approximately 8.97, indicating that **12-hydroxyibogamine** will be positively charged in acidic to neutral conditions.[7]

This dual character—hydrophobicity and a positive charge—makes a mixed-mode strong cation exchange (SCX) polymeric sorbent the ideal choice.[8] This type of sorbent offers two primary retention mechanisms:

- **Reversed-Phase Interaction:** The hydrophobic polymer backbone interacts with the non-polar indole ring of the analyte.
- **Ion-Exchange Interaction:** The negatively charged sulfonic acid groups on the sorbent surface strongly bind the positively charged nitrogen atoms of the analyte.

This dual retention mechanism allows for a highly selective extraction. A rigorous washing regimen can be employed to remove neutral, acidic, and weakly basic interferences, resulting in an exceptionally clean final extract.[8]

Experimental Protocol

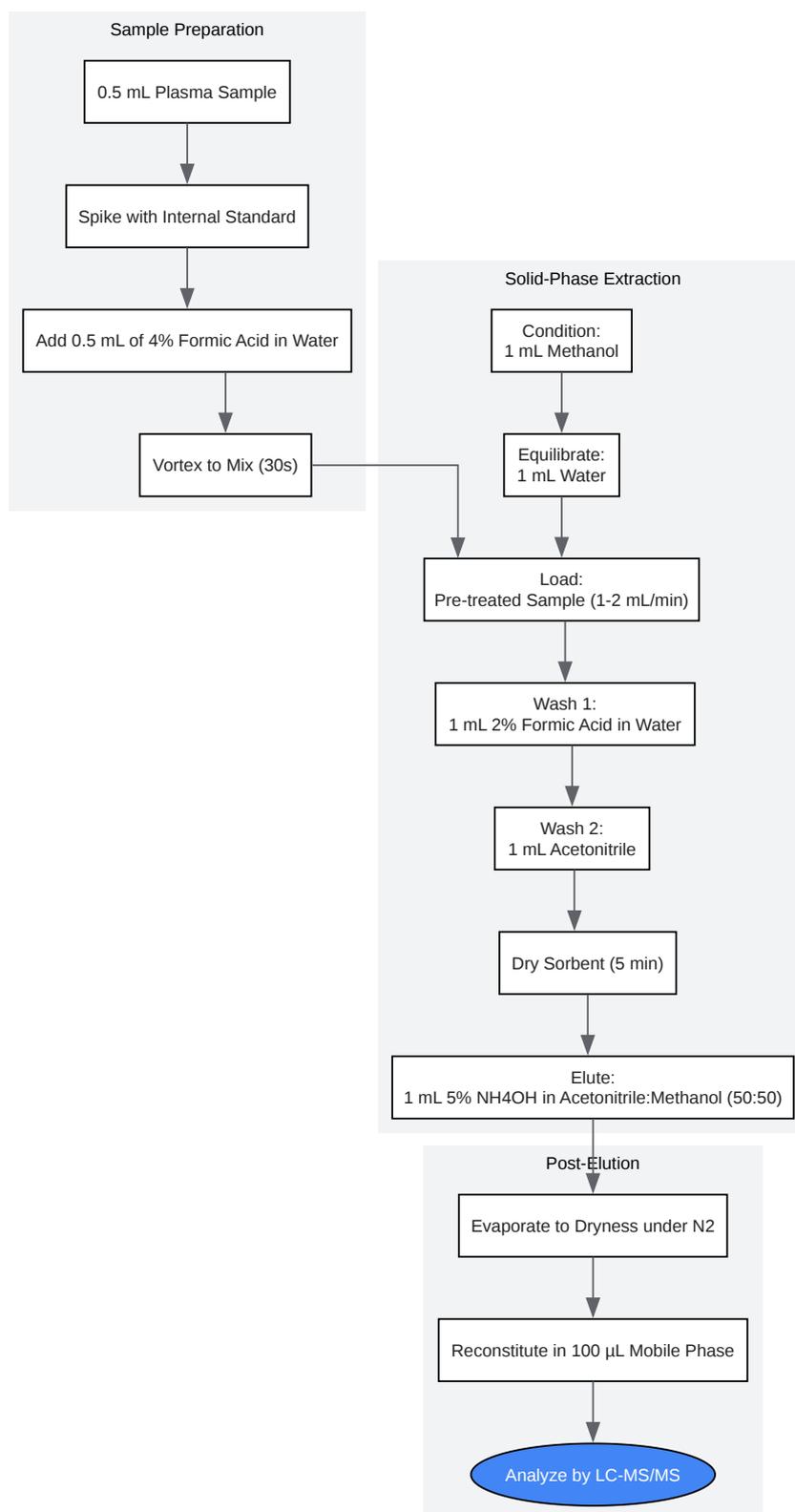
This protocol is optimized for the extraction of **12-hydroxyibogamine** from 0.5 mL of human plasma.

Materials and Reagents

- **SPE Cartridge:** Mixed-Mode Strong Cation Exchange Polymeric Sorbent, 30 mg / 1 mL (e.g., Agilent SampliQ SCX, Biotage ISOLUTE HCX, Waters Oasis MCX)
- **Biological Matrix:** Human plasma (K₂EDTA as anticoagulant)
- **Internal Standard (IS):** A structurally similar compound, such as a deuterated analog of **12-hydroxyibogamine (12-hydroxyibogamine-d₃)**, is highly recommended.
- **Reagents:**
 - Methanol (HPLC Grade)
 - Acetonitrile (HPLC Grade)

- Deionized Water (18 MΩ·cm)
- Formic Acid (≥98%)
- Ammonium Hydroxide (28-30%)
- Equipment:
 - SPE Vacuum Manifold
 - Centrifuge
 - Vortex Mixer
 - Sample Evaporator (e.g., nitrogen stream)
 - Analytical balance, pipettes, and standard laboratory glassware

Workflow Diagram



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Caption: Workflow for the SPE of **12-Hydroxyibogamine** from Plasma.

Step-by-Step Methodology

1. Sample Pre-treatment:

- Thaw plasma samples to room temperature.
- To a 0.5 mL aliquot of plasma, add the internal standard solution.
- Add 0.5 mL of 4% formic acid in water. This step lyses cells, precipitates proteins, and ensures the analyte is fully protonated ($\text{pH} < 4$) for optimal binding to the SCX sorbent.
- Vortex for 30 seconds, then centrifuge at $4000 \times g$ for 10 minutes to pellet the precipitated proteins.
- Use the resulting supernatant for the loading step.

2. SPE Cartridge Conditioning:

- Place the SPE cartridges on the vacuum manifold.
- Step 2.1 (Condition): Pass 1 mL of methanol through the cartridge to wet the sorbent and activate the reversed-phase retention mechanism.
- Step 2.2 (Equilibrate): Pass 1 mL of deionized water to rinse excess methanol and prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.

3. Sample Loading:

- Load the supernatant from the pre-treatment step onto the conditioned cartridge.
- Apply a gentle vacuum to pull the sample through at a flow rate of approximately 1-2 mL/minute. A slow loading rate is crucial for ensuring efficient analyte retention.

4. Wash Steps (Interference Removal):

- Step 4.1 (Aqueous Wash): Wash the cartridge with 1 mL of 2% formic acid in water. This removes highly polar, water-soluble interferences (e.g., salts, urea) without disrupting the strong ion-exchange binding of the analyte.

- Step 4.2 (Organic Wash): Wash the cartridge with 1 mL of acetonitrile. This step removes non-polar and weakly basic compounds that are retained by reversed-phase interactions alone (e.g., lipids, neutral drugs).
- After the final wash, apply a high vacuum for 5 minutes to thoroughly dry the sorbent. Residual water can compromise the elution efficiency.

5. Elution:

- Place collection tubes in the manifold rack.
- Add 1 mL of the elution solvent: 5% Ammonium Hydroxide in a 50:50 (v/v) mixture of Acetonitrile and Methanol.
- The high concentration of ammonia (pH > 10) neutralizes the charge on the **12-hydroxyibogamine** molecule, disrupting its binding to the SCX sorbent. The strong organic solvent mixture overcomes the reversed-phase interactions, allowing for complete elution of the analyte.
- Allow the solvent to soak for 1 minute before applying a gentle vacuum to slowly pull the eluate into the collection tube.

6. Eluate Post-Treatment:

- Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase for your analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for analysis.

Method Validation and Performance

A bioanalytical method must be validated to ensure its reliability, as outlined in guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[9] The following performance characteristics should be evaluated.

Recovery and Matrix Effect

Extraction recovery and matrix effect are critical parameters for assessing the performance of a sample preparation method.

- Extraction Recovery (%) is the efficiency of the extraction process, comparing the analyte response in a pre-spiked sample to a post-spiked sample.
- Matrix Effect (%) quantifies the ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix.

Table 1: Typical Recovery and Matrix Effect Data

Analyte Concentration	Extraction Recovery (%) [n=6]	RSD (%)	Matrix Effect (%) [n=6]	RSD (%)
Low QC (5 ng/mL)	96.2	4.1	98.5	5.3
Mid QC (100 ng/mL)	97.8	2.9	99.1	3.8

| High QC (800 ng/mL) | 95.5 | 3.5 | 97.9 | 4.5 |

These are representative data based on typical performance for this class of analyte and method.

Accuracy and Precision

Accuracy (closeness to the true value) and precision (reproducibility) are determined by analyzing quality control (QC) samples at multiple concentrations over several analytical runs.

Table 2: Inter-Assay Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL) [n=18]	Accuracy (%)	Precision (%CV)
LLOQ	1.0	1.04	104.0	≤ 20%
Low QC	5.0	4.91	98.2	≤ 15%
Mid QC	100.0	102.3	102.3	≤ 15%

| High QC | 800.0 | 790.4 | 98.8 | ≤ 15% |

Acceptance criteria are typically ±15% for QC samples and ±20% for the Lower Limit of Quantification (LLOQ).

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Low Recovery	1. Incomplete elution. 2. Analyte breakthrough during loading. 3. Sorbent not properly conditioned.	1. Ensure elution solvent is sufficiently basic and organic. Allow for a soak step. 2. Decrease sample loading speed. Ensure sample pH is acidic. 3. Follow conditioning and equilibration steps precisely; do not let the sorbent dry before loading.
High Variability (Poor Precision)	1. Inconsistent vacuum pressure. 2. Incomplete drying of the sorbent before elution. 3. Inconsistent sample pre-treatment.	1. Use a vacuum manifold with consistent flow across all ports. 2. Ensure adequate drying time under high vacuum. 3. Standardize vortexing and centrifugation times.
High Matrix Effects (Ion Suppression)	1. Insufficient removal of phospholipids or other interferences. 2. Inappropriate elution solvent.	1. Ensure the organic wash step (Wash 2) is performed correctly. Consider using a different organic solvent like methanol for the wash. 2. Ensure the elution solvent is selective for the analyte.

Conclusion

The mixed-mode solid-phase extraction protocol detailed in this application note provides a highly selective, robust, and reproducible method for the isolation and concentration of **12-hydroxyibogamine** from human plasma. By leveraging both reversed-phase and strong cation exchange retention mechanisms, this method effectively removes endogenous interferences, leading to high extraction recovery and minimal matrix effects. This protocol is a reliable foundation for developing fully validated bioanalytical assays to support preclinical and clinical research involving ibogaine and its principal metabolite.

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